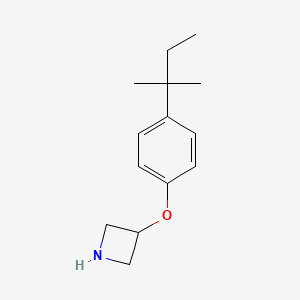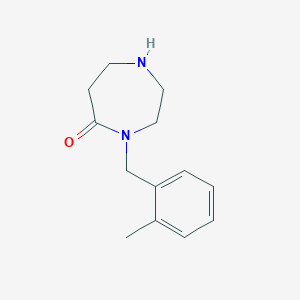
4-(2-Methylbenzyl)-1,4-diazepan-5-one
Übersicht
Beschreibung
“4-(2-Methylbenzyl)-1,4-diazepan-5-one” is a complex organic compound. It likely contains a diazepanone ring, which is a seven-membered ring with two nitrogen atoms, and a ketone functional group . The “2-Methylbenzyl” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) attached to the second carbon of the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the diazepanone ring and the attachment of the 2-methylbenzyl group . The exact steps would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of “4-(2-Methylbenzyl)-1,4-diazepan-5-one” would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the diazepanone ring .Chemical Reactions Analysis
The chemical reactions involving “4-(2-Methylbenzyl)-1,4-diazepan-5-one” would depend on its molecular structure and the conditions under which the reactions occur . The diazepanone ring and the 2-methylbenzyl group could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Methylbenzyl)-1,4-diazepan-5-one” would be determined by its molecular structure. These could include its melting point, boiling point, density, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Olefin Epoxidation : Manganese(III) complexes, including those with 1,4-bis(2-hydroxybenzyl)-1,4-diazepane derivatives, have been studied as catalysts for olefin epoxidation reactions. These complexes show potential for selective epoxidation of specific olefins (Sankaralingam & Palaniandavar, 2014).
Enzyme Modelling
- Oxotransferase Modeling : Asymmetric molybdenum(VI) dioxo complexes of bis(phenolate) ligands, including derivatives of 1,4-bis(2-hydroxybenzyl)-1,4-diazepane, have been isolated as functional models for molybdenum oxotransferase enzymes. These complexes demonstrate efficient catalytic oxygen-atom transfer (Mayilmurugan et al., 2011).
Medicinal Chemistry
- Synthesis of Enantiomers : The synthesis and resolution of N-[1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl]-1H-indazole-3-carboxamide, which possesses potent 5-HT3 receptor antagonistic activity, demonstrates the application in medicinal chemistry (Harada et al., 1997).
Synthetic Chemistry
- Multicomponent Synthesis : Research on the synthesis of diazepane or diazocane systems using Ugi multicomponent reactions followed by subsequent intramolecular SN2 reactions exemplifies applications in synthetic organic chemistry (Banfi et al., 2007).
Chemical Synthesis Methods
- Microwave Irradiation Synthesis : The development of an efficient microwave-assisted synthesis method for 7-substituted-1,4-diazepin-5-ones highlights advancements in synthesis techniques (Wlodarczyk et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(2-methylphenyl)methyl]-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-4-2-3-5-12(11)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVZYFKTWMFSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCNCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylbenzyl)-1,4-diazepan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine](/img/structure/B1394705.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)
![3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394707.png)
![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)
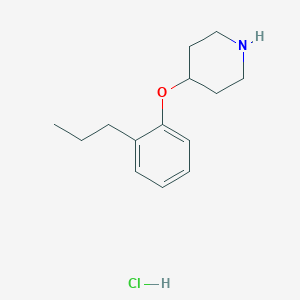
![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394713.png)
![3-{[4-(Tert-butyl)benzyl]oxy}azetidine](/img/structure/B1394714.png)
![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)
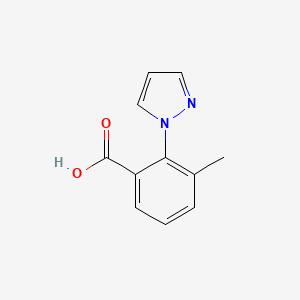
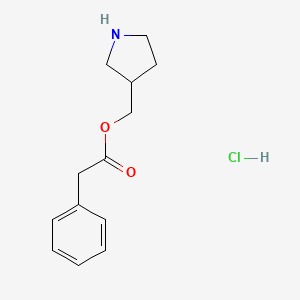
![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
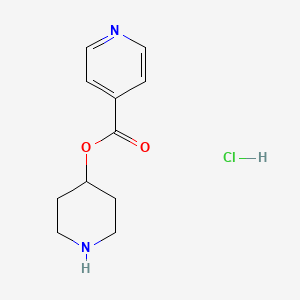
![3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1394725.png)
